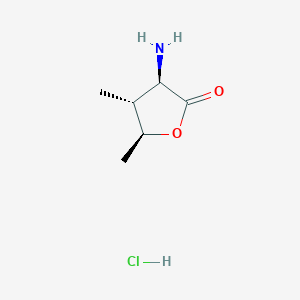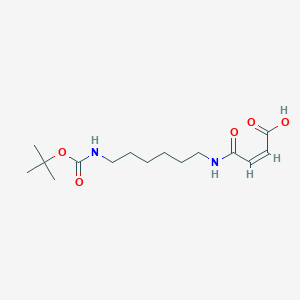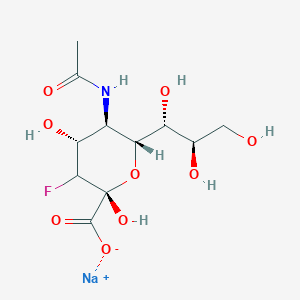
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a dihydrofuran ring and multiple chiral centers, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the presence of a chiral catalyst to direct the stereochemical outcome .
Industrial Production Methods
Industrial production of this compound may involve more scalable approaches, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The use of biocatalysts for asymmetric synthesis is also explored to achieve high enantioselectivity and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride stands out due to its unique chiral centers and dihydrofuran ring structure
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(3R,4R,5S)-3-amino-4,5-dimethyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-4(2)9-6(8)5(3)7;/h3-5H,7H2,1-2H3;1H/t3-,4-,5+;/m0./s1 |
InChI Key |
KJNXZLYQGSTPJN-ASMLCRKRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)[C@@H]1N)C.Cl |
Canonical SMILES |
CC1C(OC(=O)C1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)

![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)





![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)


